(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Übersicht

Beschreibung

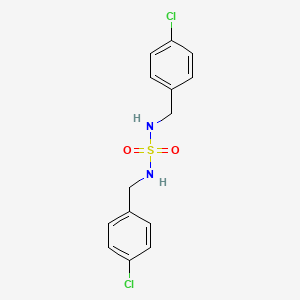

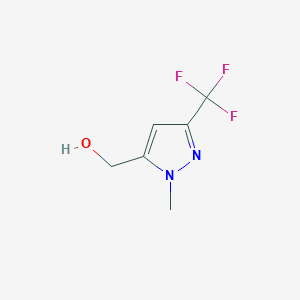

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2O . It has an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da . This compound is also known by its IUPAC name, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

Synthesis Analysis

The synthesis of this compound involves several steps. A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves a one-step procedure for the creation of a regioisomeric mixture of the target pyrazoles . The synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C5H5F3N2O . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group in the compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C5H5F3N2O, average mass of 166.101 Da, and monoisotopic mass of 166.035400 Da . It is also described as a light yellow crystalline powder or needles .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Convergent Synthesis and Cytotoxicity : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Synthesis of Pyrazolyl and Triazolyl Methanones : New (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones were synthesized and characterized, highlighting the role of Dimroth rearrangement in the synthesis process (Cao et al., 2008).

Crystal Structure of Pyrazolyl Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified using X-ray diffraction, providing insights into the structural aspects of these compounds (Cao et al., 2010).

Chemical Reactions and Properties

Ultrasonics Promoted Synthesis : A series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication conditions, demonstrating a novel method with advantages like simple work-up procedure and shorter reaction times (Trilleras et al., 2013).

Charge-Transfer Chemistry : The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one was investigated, indicating the formation of stable, colored products with various π-acceptors in methanol (Adam et al., 2021).

Eco-Friendly Synthesis Strategies

- Eco-Friendly Synthesis of α-Amino Esters : An economical and eco-friendly synthesis strategy was established for new pyrazolyl α-amino esters derivatives, highlighting the potential of these methods in creating new active biomolecules (Mabrouk et al., 2020).

Biological and Medicinal Applications

Organofluorine Inhibitors of Fructose-1,6-bisphosphatase : A study identified potent inhibitor lead compounds of fructose-1,6-bisphosphatase, including various pyrazole derivatives, indicating their potential in medicinal chemistry (Rudnitskaya et al., 2009).

Synthesis and Biological Activities of Aryl Methanones : A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and exhibited favorable herbicidal and insecticidal activities, demonstrating the potential for agricultural applications (Wang et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGWMMNKIODMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)

![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)